2-Chlorophenyl 3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is an organic compound that features a chlorophenyl group, a morpholine ring, and a sulfonyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 3-(MORPHOLINE-4-SULFONYL)BENZOIC ACID with thionyl chloride (SOCl₂) under reflux conditions.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2-CHLOROPHENOL in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 3-(MORPHOLINE-4-SULFONYL)BENZOIC ACID and 2-CHLOROPHENOL.
Oxidation and Reduction: Various sulfone or sulfoxide derivatives.
Scientific Research Applications
2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-related pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)PROPIONATE
- 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)ACETATE
- 2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BUTYRATE
Uniqueness
2-CHLOROPHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClNO5S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2-chlorophenyl) 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C17H16ClNO5S/c18-15-6-1-2-7-16(15)24-17(20)13-4-3-5-14(12-13)25(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2 |
InChI Key |
YAFBWIVHKFPNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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